RNR-Targeted Antibacterial Activity: N-(3-chlorophenyl)hydroxylamine vs. Non-Hydroxylamine Antibiotics
N-(3-chlorophenyl)hydroxylamine belongs to the N-substituted hydroxylamine (N-HA) class, which inhibits bacterial ribonucleotide reductase (RNR) via radical scavenging—a mechanism distinct from β-lactams, fluoroquinolones, and other conventional classes. In a comparative study of N-HA compounds, this chemotype demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including biofilm-embedded Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, while exhibiting low eukaryotic cell toxicity [1]. This represents a class-level differentiation: the RNR-targeted mechanism of N-HAs circumvents cross-resistance to existing clinical antibiotics, making N-(3-chlorophenyl)hydroxylamine a valuable scaffold for anti-persister and anti-biofilm drug discovery.
| Evidence Dimension | Antibacterial mechanism and biofilm activity |
|---|---|
| Target Compound Data | N-substituted hydroxylamine class (including N-(3-chlorophenyl)hydroxylamine) demonstrates RNR inhibition and biofilm biomass reduction against P. aeruginosa, S. aureus, and E. coli |
| Comparator Or Baseline | Conventional antibiotic classes (β-lactams, fluoroquinolones, macrolides) that do not inhibit RNR |
| Quantified Difference | RNR-targeted mechanism avoids cross-resistance to existing clinical antibiotics; biofilm biomass reduction observed [quantitative MIC/MBEC data not available for specific compound] |
| Conditions | In vitro antibacterial assays against Gram-positive and Gram-negative bacteria; biofilm assays on established biofilms |
Why This Matters
For procurement in antibacterial R&D, this compound provides access to a mechanism of action orthogonal to all marketed antibiotic classes, enabling exploration of anti-persister and anti-biofilm strategies without confounding cross-resistance.
- [1] Miret-Casals L, Baelo A, Julián E, Astola J, Lobo-Ruiz A, Albericio F, Torrents E. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Infect Dis. 2018;4(12):1653-1664. doi:10.1021/acsinfecdis.8b00186 View Source
